molecular formula C21H27N3O B5401317 N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No.: B5401317
M. Wt: 337.5 g/mol
InChI Key: WCMPNQXMBIJUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However,

Mechanism of Action

BZP acts as a non-selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters into the neurons. This leads to an increase in the levels of serotonin and dopamine in the brain, which results in the stimulant and euphoric effects of BZP.
Biochemical and Physiological Effects:
BZP has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to metabolic disturbances. BZP has been shown to have neurotoxic effects on the brain, which can lead to long-term cognitive impairments.

Advantages and Limitations for Lab Experiments

BZP has been used in laboratory experiments to study the effects of serotonin and dopamine on the brain. It has also been used to study the mechanisms of action of other psychoactive drugs. However, the use of BZP in laboratory experiments is limited due to its potential neurotoxic effects and the ethical concerns surrounding its use.

Future Directions

There is a need for further research on the potential therapeutic uses of BZP in the treatment of depression, anxiety disorders, and Parkinson's disease. Future studies should also focus on the neurotoxic effects of BZP and its long-term effects on cognitive function. Additionally, there is a need to develop safer and more effective alternatives to BZP for use in laboratory experiments.

Synthesis Methods

BZP can be synthesized by reacting benzyl chloride with 1-benzylpiperazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-methylbenzylamine to form BZP.

Scientific Research Applications

BZP has been studied for its potential use as a treatment for depression and anxiety disorders. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are associated with mood regulation. BZP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.

Properties

IUPAC Name

N-benzyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)16-23-11-13-24(14-12-23)17-21(25)22-15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMPNQXMBIJUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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